[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea
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Overview
Description
[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrrole ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea typically involves the condensation of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde with thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of [(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea can be compared with other compounds that have similar structural features, such as:
Thiazole derivatives: These compounds share the thiazole ring and may have similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring can also exhibit similar chemical reactivity and applications.
Thiourea derivatives: These compounds share the thiourea moiety and are often used in similar applications, such as in medicinal chemistry and materials science.
Properties
IUPAC Name |
[(E)-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S2/c10-8(15)13-12-6-7-2-1-4-14(7)9-11-3-5-16-9/h1-6H,(H3,10,13,15)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAQWGJSZPWJAV-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=S)N)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/NC(=S)N)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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